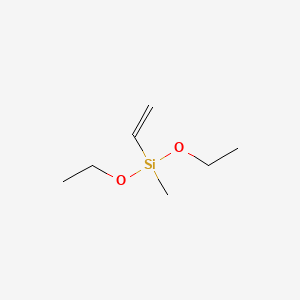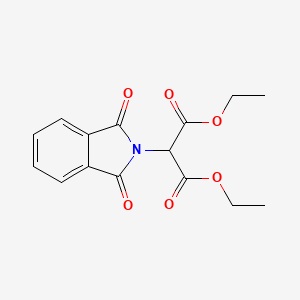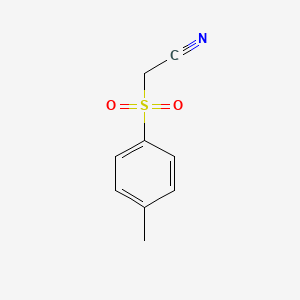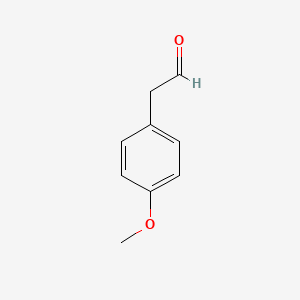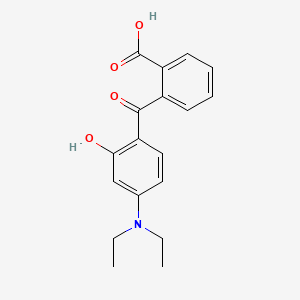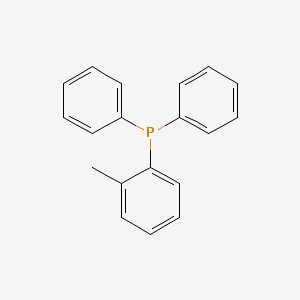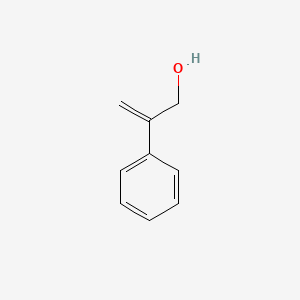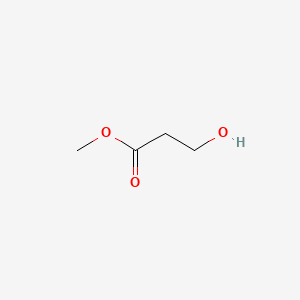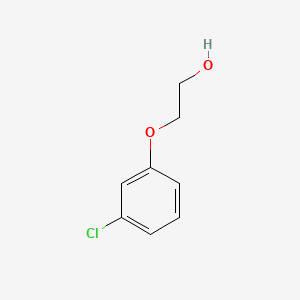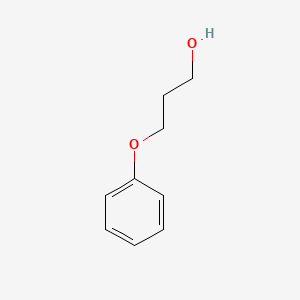
3-(2,6-Dimethylphenyl)-2-methyl-1-propene
概要
説明
Synthesis Analysis
The synthesis of compounds related to "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" involves various chemical reactions. For instance, the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) is achieved through radical-cation phase transfer catalyzed polymerization, indicating the potential for complex synthesis pathways involving dimethylphenol derivatives . Similarly, the synthesis of 3,4-dimethylpenta-1,3-diene through a three-step, regioselective process, including condensation and Wittig reaction, suggests that the synthesis of the compound may also involve multi-step reactions to introduce or modify the dimethylphenyl and propene groups .
Molecular Structure Analysis
The molecular structure of compounds with dimethylphenyl groups has been characterized using various techniques. For example, the crystal and molecular structure of a related compound was determined using X-ray crystallography, revealing orthorhombic crystals and C2 symmetry . The molecular structure of another compound was calculated using DFT methods, showing good agreement with experimental data . These studies suggest that the molecular structure of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" could similarly be elucidated using X-ray crystallography and computational methods.
Chemical Reactions Analysis
The chemical reactions involving compounds with dimethylphenyl and propene structures have been studied. The photo-isomerization of a related compound under triplet photosensitization and direct irradiation indicates that "3-(2,6-Dimethylphenyl)-2-methyl-1-propene" may also undergo isomerization under similar conditions . Additionally, the Diels-Alder reaction of 3,4-dimethylpenta-1,3-diene with maleic anhydride demonstrates the reactivity of dimethyl-substituted dienes in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds provide insights into the behavior of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene." For instance, the crystal packing of a compound with dimethylphenyl groups is stabilized by intermolecular hydrogen bonding , suggesting that hydrogen bonding could also influence the properties of the compound . The molecular electrostatic potential analysis of another compound indicates reactive sites for electrophilic and nucleophilic attacks , which could be relevant for understanding the reactivity of "3-(2,6-Dimethylphenyl)-2-methyl-1-propene."
科学的研究の応用
Polymerization Catalysts
3-(2,6-Dimethylphenyl)-2-methyl-1-propene shows significant application in the field of polymerization catalysts. For instance, nickel diimine compounds, including those with 2,6-dimethylphenyl, have been synthesized and tested in the polymerization of propene. These compounds influence the microstructure of polypropylene, affecting properties like stereoregularity and molecular weight (Pappalardo et al., 2000).
Selective Dimerization Catalysts
It has also been utilized in the selective dimerization of alkenes. For example, palladium carbene catalysts modified with 2,6-dimethylphenyl have shown a switch in selectivity from telomerization to dimerization products in the presence of 1,3-butadiene (Harkal et al., 2005).
Methanol Conversion to Propene
In the methanol to propene process over high silica H-ZSM-5 catalysts, the reaction pathway for propene formation was investigated. This research provides insights into the methylation and cracking mechanisms involved in the conversion process, with relevance to compounds such as 3-(2,6-Dimethylphenyl)-2-methyl-1-propene (Wu et al., 2011).
Copolymer Elastomers
The substance is also instrumental in the production of copolymer elastomers. Research has been conducted on the copolymerization of propene with ethene using catalysts that include 2,6-dimethylphenyl components. This research contributes to understanding the impact of catalyst substitution and activation on the microstructure of the resulting copolymers (Voegelé et al., 2002).
Synthetic Organic Chemistry
The compound finds applications in synthetic organic chemistry. For instance, its derivatives have been involved in the decomposition of silacyclobutanes, contributing to the understanding of catalytic processes and bond cleavage mechanisms (Tong & Shi, 2010).
Polymer Synthesis
In polymer science, the compound has been used in the synthesis of poly(phenylene ether) derivatives. This includes the development of photosensitive and thermosetting polymers, which are significant for advanced material applications (Matsumoto et al., 2005).
Safety And Hazards
The safety and hazards associated with “2,6-Dimethylphenyl” compounds can vary. For example, “2,6-Dimethylphenyl isocyanide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause severe skin burns and eye damage4.
将来の方向性
The future directions of research involving “2,6-Dimethylphenyl” compounds can vary. For instance, advancements in the field of next-generation antimicrobials could offer a viable standalone alternative to traditional antibiotics or an effective means to prolong antibiotic efficacy when used in combination5.
Please note that the information provided is based on the available data and may not fully represent the properties of “3-(2,6-Dimethylphenyl)-2-methyl-1-propene”. Further research may be needed to obtain more accurate and comprehensive information.
特性
IUPAC Name |
1,3-dimethyl-2-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9(2)8-12-10(3)6-5-7-11(12)4/h5-7H,1,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPXOJFFNCZXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641226 | |
| Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dimethylphenyl)-2-methyl-1-propene | |
CAS RN |
878812-96-5 | |
| Record name | 1,3-Dimethyl-2-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





